N-(4-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide
Overview
Description
N-(4-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The spirocyclic structure, characterized by a bicyclic system where two rings are connected through a single atom, imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the methoxyphenyl and carboxamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(4-methoxyphenyl)-2-oxo-1-oxaspiro[4
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Biology: Its potential biological activity is being explored for applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may have therapeutic properties, such as anti-inflammatory or anticancer activity.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream biological effects. Detailed studies using techniques like molecular docking and biochemical assays are necessary to elucidate the exact mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with comparable structural features, such as:
- 5-azoniaspiro[4.4]nonane
- 2-methyl-2-phenoxy-1,4-dioxaspiro[4.4]nonane
Uniqueness
N-(4-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide stands out due to its specific functional groups, which confer unique chemical and biological properties. The presence of the methoxyphenyl and carboxamide groups enhances its potential for diverse applications compared to other spirocyclic compounds.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-12-6-4-11(5-7-12)17-15(19)13-10-14(18)21-16(13)8-2-3-9-16/h4-7,13H,2-3,8-10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOZNDHHDQWQDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)OC23CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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